molecular formula C13H17NO3 B592341 Tert-butyl 6-hydroxyindoline-1-carboxylate CAS No. 957204-30-7

Tert-butyl 6-hydroxyindoline-1-carboxylate

Cat. No.: B592341
CAS No.: 957204-30-7
M. Wt: 235.283
InChI Key: SXNCTPYZLPTVSQ-UHFFFAOYSA-N
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Description

Tert-butyl 6-hydroxyindoline-1-carboxylate: is a synthetic organic compound belonging to the indoline family. Indoline derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a tert-butyl group, which is known for its steric hindrance and stability, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-hydroxyindoline-1-carboxylate typically involves the protection of the indoline nitrogen with a tert-butyl group. One common method is the reaction of indoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 6-hydroxyindoline-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl 6-hydroxyindoline-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural product analogs .

Biology: In biological research, this compound is used to study the structure-activity relationships of indoline derivatives. It serves as a model compound for investigating the biological activities of indoline-based drugs .

Medicine: this compound is explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. It is used in the development of new drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it a valuable building block for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 6-hydroxyindoline-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 6-hydroxyindoline-1-carboxylate is unique due to the presence of both the hydroxyl and tert-butyl groups. The hydroxyl group enhances its reactivity, while the tert-butyl group provides stability and steric hindrance. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Properties

IUPAC Name

tert-butyl 6-hydroxy-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-10(15)8-11(9)14/h4-5,8,15H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNCTPYZLPTVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697043
Record name tert-Butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957204-30-7
Record name tert-Butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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